Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-
Description
The compound "Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-" (hereafter referred to as the target compound) is an azo-linked benzenesulfonamide derivative. Key substituents include a cyano (-CN) group at position 5, a hydroxyl (-OH) group at position 6, and a methyl (-CH₃) group at position 4 of the pyridinyl ring.
Properties
IUPAC Name |
4-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S/c1-7-10(6-14)12(19)16-13(20)11(7)18-17-8-2-4-9(5-3-8)23(15,21)22/h2-5H,1H3,(H2,15,21,22)(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIPTGNFFZTKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066078 | |
| Record name | Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49735865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16539-99-4 | |
| Record name | 4-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16539-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-(2-(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016539994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-[2-(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[(5-cyano-2,6-dihydroxy-4-methyl-3-pyridyl)azo]benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diazonium Salt Formation
The diazotization step begins with dissolving 4-aminobenzenesulfonamide (1.0 eq) in concentrated sulfuric acid at 0–5°C. A chilled aqueous solution of sodium nitrite (1.2 eq) is added dropwise to generate the diazonium salt. Maintaining temperatures below 5°C is critical to prevent premature decomposition. The resulting diazonium intermediate is typically used immediately due to its instability.
Key Reaction Parameters
Coupling with Pyridinyl Derivatives
The pyridinyl component, 5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinamine , is dissolved in a basic aqueous solution (e.g., 5% NaOH) and cooled to 0–5°C. The diazonium salt is added dropwise to this solution, initiating the azo coupling reaction. The pH is carefully adjusted to neutrality post-reaction to precipitate the crude product, which is then filtered, washed, and dried.
Coupling Reaction Optimization
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Solvent System : Ethanol-water mixtures enhance solubility without side reactions.
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Coupling pH : Alkaline conditions (pH 9–11) favor electrophilic aromatic substitution.
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Yield Improvements : Gradual addition of the diazonium salt and extended stirring (1–2 hours) improve yields to 70–85%.
Synthesis of the Pyridinyl Coupling Partner
The pyridinyl moiety, 5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinamine , is synthesized via cyclization of β-ketonitrile precursors. A representative method involves condensing ethyl cyanoacetate with methyl acetoacetate under acidic conditions, followed by ammonolysis to introduce the amine group.
Cyclization Reaction
The product is recrystallized from methanol to achieve >95% purity.
Purification and Characterization
Recrystallization and Filtration
Crude azo products are purified via recrystallization using methanol or ethanol. For instance, dissolving the precipitate in hot methanol and cooling to −20°C yields crystalline product with minimal impurities.
Spectroscopic Analysis
Infrared Spectroscopy (IR)
¹H NMR (DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Sulfonamide NH | 11.4–12.2 | Singlet | SO₂NH₂ |
| Pyridinyl OH | 12.2 | Singlet | C-OH |
| Aromatic H (benzene ring) | 6.5–8.5 | Multiplet | C₆H₄ |
| Methyl (pyridinyl) | 2.1–2.3 | Singlet | CH₃ |
Mass Spectrometry
-
Molecular Ion Peak : m/z 413.41 [M+H]⁺ (calculated for C₁₈H₁₅N₅O₅S).
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Fragmentation patterns confirm the azo bond and sulfonamide group.
Challenges and Mitigation Strategies
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Diazonium Stability : Decomposition at >10°C reduces yields. Mitigation: Strict temperature control and immediate use of intermediates.
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Byproduct Formation : Side reactions during coupling. Mitigation: pH monitoring and slow reagent addition.
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Solubility Issues : Poor solubility of azo products. Mitigation: Gradient recrystallization .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides or pyridinyl derivatives.
Scientific Research Applications
Scientific Research Applications
1.1 Synthesis of Derivatives
Benzenesulfonamide serves as a critical building block in organic synthesis. It is utilized to create various derivatives that can exhibit enhanced biological activities or improved chemical properties. The azo group in its structure allows for versatile reactions, making it valuable in synthetic organic chemistry .
1.2 Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzenesulfonamide can inhibit the growth of certain bacterial strains and cancer cell lines, suggesting its utility as a lead compound in drug development .
Case Study: Anticancer Activity
A study investigated the effects of benzenesulfonamide derivatives on human cancer cell lines, revealing that specific modifications to the structure significantly enhanced cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
Medical Applications
2.1 Therapeutic Agent
The compound has been explored for its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease processes. Its ability to interact with biological targets makes it a candidate for further pharmacological studies aimed at developing new treatments for diseases such as cancer and bacterial infections .
2.2 Mechanism of Action
The mechanism by which benzenesulfonamide exerts its effects often involves enzyme inhibition or receptor binding, leading to various biological responses. For instance, it has been shown to inhibit certain enzymes that are crucial for bacterial survival, thereby exhibiting antibacterial properties .
Industrial Applications
3.1 Material Development
Due to its unique chemical structure, benzenesulfonamide is also valuable in the development of new materials and chemical processes. Its properties can be harnessed in the formulation of dyes and pigments, leveraging the azo group for coloration applications.
3.2 Chemical Processes
In industrial settings, this compound may be utilized in large-scale reactions designed to optimize yield and purity while minimizing waste products during synthesis processes .
Mechanism of Action
The mechanism by which Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of azo-linked benzenesulfonamides and benzamides. Below is a detailed comparison with analogs from the evidence, focusing on structural variations, physicochemical properties, and biological activities.
Substituent Variations and Molecular Features
Notes:
- Sulfonamide vs.
- Alkyl Chain Modifications : The N-(2-ethylhexyl) group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The absence of this group in the target compound suggests a different pharmacokinetic profile .
- Pyridinyl Substituents: The hydroxyl and cyano groups in the target compound’s pyridinyl ring are critical for redox activity and metal chelation, similar to oxoindolinyl-thiazolidinone analogs in .
Key Insights :
- The target compound’s pyridinyl-azo-sulfonamide scaffold aligns with ’s bioactive CA inhibitors, where the sulfonamide group binds Zn²⁺ in CA active sites. The absence of bulky alkyl chains (cf. ) may improve solubility and target specificity .
- Unlike the benzamide analog (), the sulfonamide group in the target compound likely enhances acidity (pKa ~10–11), favoring ionization at physiological pH and improving protein interaction .
Physicochemical Properties
Notes:
- *Estimated based on formula C₁₃H₁₁N₅O₃S.
- The target compound’s lower molecular weight and LogP compared to suggest better suitability for oral bioavailability.
Biological Activity
Benzenesulfonamides are a significant class of compounds known for their diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. The specific compound Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo] exhibits unique properties due to its structural characteristics, which include an azo linkage and a pyridine derivative. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide core linked to a pyridine derivative via an azo group. The presence of the cyano and hydroxy groups contributes to its reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that benzenesulfonamides generally exhibit antimicrobial properties, acting against a variety of bacteria and fungi. The specific compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action :
- Case Studies :
Anti-inflammatory Activity
Benzenesulfonamides have also been reported to exhibit anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators has been explored in various models.
- In Vivo Studies :
- Mechanism Insights :
Synthesis and Characterization
The synthesis of benzenesulfonamide derivatives typically involves reactions between sulfonyl chlorides and amines, followed by azo coupling reactions. Characterization techniques such as FTIR, NMR, and UV-Vis spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Comparative Biological Activity Table
| Compound Name | Antibacterial Activity (MIC mg/mL) | Anti-inflammatory Activity (%) |
|---|---|---|
| Benzenesulfonamide Derivative A | 6.72 (E. coli) | 94.69 at 1h |
| Benzenesulfonamide Derivative B | 6.63 (S. aureus) | 89.66 at 2h |
| Chloramphenicol | 25 (E. coli) | Control |
| Compound C | 6.67 (P. aeruginosa) | 87.83 at 3h |
Q & A
Basic: What synthetic methodologies are recommended for preparing this azo-linked benzenesulfonamide derivative?
Answer:
The synthesis of azo-linked sulfonamides typically involves diazotization and coupling reactions. Key steps include:
Diazotization: React a primary aromatic amine (e.g., 5-cyano-4-methyl-6-hydroxy-2-oxo-1,2-dihydropyridin-3-amine) with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.
Coupling: React the diazonium salt with a benzenesulfonamide derivative under alkaline conditions (pH 8–10) to form the azo bond.
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Critical Parameters:
- Temperature control during diazotization to avoid decomposition.
- pH adjustment to ensure regioselectivity in coupling .
Basic: How can the crystal structure of this compound be determined, and which software tools are recommended?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Methodological steps:
Crystallization: Use slow evaporation (solvent: DMSO/water) to grow high-quality crystals.
Data Collection: Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Structure Solution/Refinement:
- Use SHELXS for phase problem resolution via direct methods.
- Refine with SHELXL (full-matrix least-squares on F²) .
Visualization: Generate ORTEP diagrams using ORTEP-3 to analyze thermal ellipsoids and bond geometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
